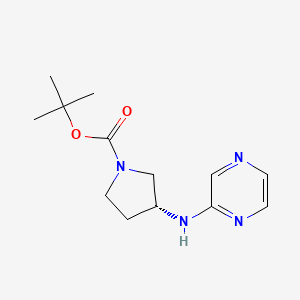

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol

Mecanismo De Acción

Target of Action

Related compounds, such as imidazo[1,2-a]pyridines, have been shown to interact with a variety of targets, including phosphatidylinositol-3-kinases (pi3k), which are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

It is known that related compounds can act against the human pi3kα active site, exhibiting potent to moderate activity against cancer cell lines such as mcf-7 and hela .

Biochemical Pathways

Related compounds have been shown to influence the pi3k/akt signaling pathway, which plays a crucial role in regulating cell survival and apoptosis .

Result of Action

Related compounds have demonstrated cytotoxicity against hela and mcf-7 cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazin-2-ylamine with tert-butyl pyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include steps to ensure the stereoselectivity of the compound, which is crucial for its biological activity.

Análisis De Reacciones Químicas

Types of Reactions: (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce amines or alcohols.

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or enzymes.

Industry: It can be used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

(S)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (racemic mixture)

Other pyrrolidine derivatives with different substituents

This comprehensive overview provides a detailed understanding of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 239.31 g/mol

- CAS Number : 138108-72-2

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Cellular Pathways : The compound has been shown to regulate cellular gene activity, influencing genes such as c-myc and c-fos. It may also repress the p53 promoter, affecting cell cycle regulation by inhibiting CDKN1A, a negative regulator of the cell cycle .

- Transcription Factor Modulation : It targets transcription factors involved in inflammatory responses, notably suppressing NF-kappa-B activation while activating AP-1 . This dual action suggests potential therapeutic applications in inflammatory diseases.

- Immune Response Alteration : Binding to dendritic cells via C1QR1 results in down-regulation of T-lymphocyte proliferation, indicating its role in modulating immune responses .

- Lipid Metabolism : The compound has been implicated in altering lipid metabolism through interaction with hepatocellular proteins, suggesting potential implications for metabolic disorders .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activities and Assays

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

- Inflammatory Diseases : The compound's ability to suppress NF-kappa-B suggests potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

- Metabolic Disorders : Given its impact on lipid metabolism, there is potential for further exploration in the context of obesity and related metabolic syndromes.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCVNXEEKFMLU-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.